4-Iodo-2-(trifluoromethoxy)benzonitrile

描述

Molecular Architecture and Substituent Effects

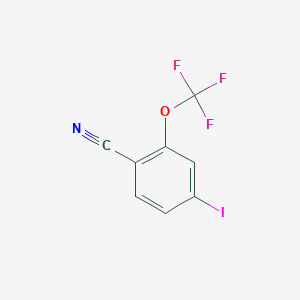

The molecular structure of this compound is defined by its molecular formula C₈H₃F₃INO and molecular weight of 313.01 grams per mole. The compound features a benzene ring core with three distinct substituents positioned at specific locations that create significant electronic and steric effects. The nitrile group (-CN) is located at position 1 of the benzene ring, providing a strong electron-withdrawing influence through both inductive and resonance effects. The iodine atom occupies position 4, contributing substantial steric bulk and moderate electron-withdrawing character through inductive effects. The trifluoromethoxy group (-OCF₃) is positioned at carbon 2, introducing both steric hindrance and strong electron-withdrawing properties.

The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic nomenclature that identifies each substituent position. The Simplified Molecular Input Line Entry System representation is N#CC1=CC=CC(I)=C1OC(F)(F)F, which provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C8H3F3INO/c9-8(10,11)14-7-3-6(12)2-1-5(7)4-13/h1-3H indicates the presence of three hydrogen atoms, three fluorine atoms, one iodine atom, one nitrogen atom, and one oxygen atom in addition to the eight carbon atoms.

The electronic effects of the three substituents create a complex pattern of electron density distribution throughout the aromatic system. The nitrile group and trifluoromethoxy substituents both act as strong electron-withdrawing groups, significantly depleting electron density from the benzene ring. This electron deficiency is partially offset by the mild electron-donating character of the iodine substituent through its filled p orbitals, though the overall electronic character remains strongly electron-poor. The combination of these substituent effects influences the compound's reactivity patterns, particularly in nucleophilic aromatic substitution reactions and electrophilic processes.

The steric environment around the benzene ring is heavily influenced by the bulky trifluoromethoxy and iodine substituents. The trifluoromethoxy group, with its tetrahedral geometry around the central carbon atom, creates significant steric hindrance in the ortho position relative to the nitrile group. This steric crowding affects both the compound's conformational preferences and its reactivity with other molecular species. The iodine atom, being the largest halogen, contributes additional steric bulk that can influence molecular packing in the solid state and solution-phase conformational behavior.

Crystallographic Analysis and Conformational Studies

Limited crystallographic data is currently available for this compound in the published literature. The compound exists as a solid at room temperature, suggesting significant intermolecular interactions that stabilize the crystal lattice structure. The molecular geometry is expected to be largely planar around the benzene ring core, with the nitrile group maintaining its linear geometry and the trifluoromethoxy group adopting a staggered conformation to minimize steric interactions.

The conformational behavior of the trifluoromethoxy substituent represents a critical aspect of the molecular structure. The carbon-oxygen bond connecting the trifluoromethyl group to the benzene ring can undergo rotation, creating different conformational isomers. The preferred conformation is likely influenced by both steric factors and electronic interactions between the fluorine atoms and the aromatic system. The high electronegativity of fluorine atoms creates dipole moments that can interact with the electron-deficient aromatic ring.

Intermolecular interactions in the solid state are expected to include halogen bonding involving the iodine substituent, dipole-dipole interactions between the polar functional groups, and weak van der Waals forces. The iodine atom can act as a halogen bond donor, potentially forming interactions with electron-rich sites on neighboring molecules. The nitrile group provides additional opportunities for dipolar interactions and weak hydrogen bonding with any available proton donors in the crystal lattice.

The molecular geometry optimization studies would reveal the preferred bond lengths, bond angles, and dihedral angles within the molecule. The carbon-iodine bond length is expected to be approximately 2.1 Angstroms, consistent with typical aromatic carbon-iodine bonds. The carbon-oxygen bond in the trifluoromethoxy group should exhibit a length of approximately 1.35 Angstroms, while the oxygen-carbon bond to the trifluoromethyl group would be around 1.43 Angstroms.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound would provide detailed information about its molecular structure and electronic environment. In proton Nuclear Magnetic Resonance spectroscopy, the compound would exhibit a characteristic pattern reflecting the three aromatic hydrogen atoms present in the molecule. The hydrogen atoms would appear as distinct signals in the aromatic region between 7.0 and 8.5 parts per million, with their exact chemical shifts influenced by the electron-withdrawing effects of the substituents.

The carbon-13 Nuclear Magnetic Resonance spectrum would reveal the carbon environments throughout the molecule. The nitrile carbon would appear as a characteristic signal around 110-120 parts per million, while the aromatic carbons would show signals in the 120-160 parts per million range. The trifluoromethyl carbon would exhibit a characteristic quartet around 120 parts per million due to coupling with the three equivalent fluorine atoms. The carbon bearing the trifluoromethoxy group would show significant downfield shifting due to the electron-withdrawing effect of the oxygen and fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy would provide valuable information about the trifluoromethoxy substituent. The three fluorine atoms would appear as a characteristic signal around -55 to -65 parts per million, with the exact chemical shift dependent on the electronic environment created by the aromatic ring and other substituents. The fluorine signal might show fine coupling patterns due to through-space interactions with nearby aromatic protons.

Infrared spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule. The nitrile group would produce a sharp, intense absorption around 2240-2260 wavenumbers, while the carbon-fluorine bonds in the trifluoromethoxy group would create strong absorptions in the 1000-1300 wavenumbers region. The aromatic carbon-carbon stretches would appear around 1600 and 1500 wavenumbers, with their intensities modified by the electron-withdrawing substituents.

Mass spectrometry analysis would confirm the molecular weight of 313.01 atomic mass units and provide fragmentation patterns characteristic of the molecular structure. The molecular ion peak would be readily observable, and characteristic fragment ions would include loss of the trifluoromethoxy group (mass loss of 85 units) and formation of iodobenzonitrile fragments. The isotope pattern would clearly show the presence of iodine through the characteristic mass difference between the monoisotopic peak and the iodine isotope peak.

Thermochemical Properties and Stability Analysis

The thermochemical properties of this compound reflect the combined influences of its molecular structure and intermolecular interactions. The compound exists as a solid at room temperature, indicating relatively strong intermolecular forces that maintain the crystalline structure under ambient conditions. The melting point and boiling point data are not extensively reported in the current literature, though the presence of multiple polar substituents suggests elevated thermal transition temperatures compared to simple benzonitrile derivatives.

The thermal stability of the compound is influenced by the strength of the various chemical bonds present in the molecule. The carbon-nitrogen triple bond in the nitrile group represents one of the strongest bonds in the molecule and contributes significantly to overall thermal stability. The carbon-iodine bond, being relatively weak compared to other carbon-halogen bonds, may represent a potential site for thermal decomposition at elevated temperatures. The trifluoromethoxy group, with its strong carbon-fluorine bonds, contributes to thermal stability while the carbon-oxygen bond may be susceptible to cleavage under extreme conditions.

Chemical stability considerations include the susceptibility of the compound to nucleophilic attack, particularly at positions activated by the electron-withdrawing substituents. The iodine substituent makes the compound susceptible to nucleophilic aromatic substitution reactions, while the electron-deficient aromatic ring is generally resistant to electrophilic aromatic substitution. The nitrile group can undergo hydrolysis under acidic or basic conditions, though this process typically requires elevated temperatures or extended reaction times.

The compound's stability toward oxidation and reduction processes depends on the specific reaction conditions and reagents employed. The iodine substituent can potentially undergo oxidation to form iodoso or iodoxy derivatives, while reduction could lead to deiodination. The nitrile group is generally stable toward mild oxidizing conditions but can be reduced to primary amines under appropriate conditions. The trifluoromethoxy group exhibits exceptional stability toward both oxidation and reduction due to the strength of the carbon-fluorine bonds.

Environmental factors affecting stability include exposure to light, moisture, and atmospheric oxygen. The compound should be stored under dry conditions to prevent potential hydrolysis of the nitrile group and protected from prolonged exposure to strong light sources that might initiate photochemical decomposition processes. The presence of multiple electron-withdrawing groups may make the compound susceptible to nucleophilic attack by water or hydroxide ions under basic conditions.

Structure

2D Structure

属性

IUPAC Name |

4-iodo-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-3-6(12)2-1-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPDIGQVCNABMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Electrophilic Iodination of 2-(Trifluoromethoxy)benzonitrile

- Starting Material : 2-(Trifluoromethoxy)benzonitrile or 4-(trifluoromethoxy)benzonitrile derivatives.

- Reagents : Iodine (I₂) combined with an oxidizing agent such as iodic acid (HIO₃), periodic acid (H₅IO₆), or other mild oxidants.

- Solvents : Organic solvents like acetonitrile or dichloromethane.

- Reaction Conditions : Temperature controlled between 0°C and room temperature to prevent over-iodination or side reactions.

- Mechanism : Electrophilic aromatic substitution where iodine electrophile attacks the activated aromatic ring at the desired position.

- Purification : Recrystallization or column chromatography to remove unreacted starting material and side products.

This method is widely used due to its straightforwardness and relatively mild conditions, allowing good regioselectivity and yields.

Halogen Exchange (Finkelstein-type) from Bromo or Chloro Precursors

- Starting Material : 2-Bromo-4-(trifluoromethoxy)benzonitrile or 2-chloro-4-(trifluoromethoxy)benzonitrile.

- Reagents : Sodium iodide (NaI) in polar aprotic solvents such as dimethylformamide (DMF) or acetone.

- Reaction Conditions : Heating under reflux to promote halogen exchange.

- Outcome : Replacement of bromine or chlorine by iodine, yielding this compound.

- Advantages : Useful when direct iodination is challenging; allows introduction of iodine with high specificity.

- Purification : Column chromatography or recrystallization to obtain high purity product.

Iodination Using Iodine Monochloride (ICl)

- Starting Material : 4-(Trifluoromethoxy)benzonitrile.

- Reagents : Iodine monochloride (ICl), a potent electrophilic iodinating agent.

- Solvent : Dichloromethane or similar inert organic solvents.

- Conditions : Low temperature (0–25°C) to control reaction rate and avoid polyiodination.

- Notes : ICl provides high reactivity and selectivity in iodination but requires careful handling due to its corrosive nature.

- Purification : Standard chromatographic techniques or recrystallization.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, Dichloromethane, DMF | Solvent choice affects solubility and reaction rate |

| Temperature | 0°C to room temperature | Lower temperatures favor selectivity |

| Iodine Source | I₂, ICl, NaI (for halogen exchange) | Choice depends on method and scale |

| Oxidizing Agent | HIO₃, H₅IO₆, or none (for Finkelstein) | Used for activating iodine |

| Reaction Time | 1–24 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization, Silica gel chromatography | Ensures >95% purity |

Purification and Characterization

- Purification Methods : Due to the aromatic halogenated nature, purification is commonly performed by silica gel column chromatography using hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures at low temperatures (0–4°C).

- Characterization Techniques :

- Nuclear Magnetic Resonance (NMR) : ^1H NMR for aromatic protons, ^19F NMR for trifluoromethoxy group.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peak (expected m/z ~343.95).

- Infrared Spectroscopy (IR) : Characteristic nitrile stretch near 2230 cm⁻¹ and C–O–C stretch of trifluoromethoxy around 1250–1300 cm⁻¹.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities.

Research Findings and Industrial Relevance

- The iodination methods described provide high regioselectivity and yields suitable for scale-up.

- Avoidance of highly toxic reagents such as thiophosgene (used in related benzonitrile derivatives) improves safety and environmental profile.

- Industrial processes optimize reaction parameters for continuous flow synthesis and advanced purification to enhance throughput and reduce impurities.

- Purification protocols effectively reduce impurity levels to below 3–4%, ensuring suitability for pharmaceutical intermediate applications.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Iodination | 2-(Trifluoromethoxy)benzonitrile | I₂ + oxidant, acetonitrile, 0–25°C | Simple, mild, regioselective | Requires careful temp control |

| Halogen Exchange (Finkelstein) | 2-Bromo/2-Chloro-4-(trifluoromethoxy)benzonitrile | NaI, DMF or acetone, reflux | High specificity, alternative route | Requires halogenated precursor |

| Iodination with ICl | 4-(Trifluoromethoxy)benzonitrile | ICl, dichloromethane, 0–25°C | Highly reactive, selective | Corrosive reagent handling |

化学反应分析

Types of Reactions

4-Iodo-2-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the trifluoromethoxy group.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

Pharmaceutical Development

4-Iodo-2-(trifluoromethoxy)benzonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique chemical properties allow it to play a pivotal role in developing drugs targeting specific diseases. For instance, it has been utilized in the synthesis of selective androgen receptor modulators (SARMs), which are being investigated for their potential therapeutic effects in muscle wasting and osteoporosis .

Case Study: Synthesis of SARMs

A recent study demonstrated the synthesis of a SARM using this compound as a key intermediate. The compound was subjected to multiple reaction steps leading to the successful formation of the desired product, showcasing its utility in drug discovery .

Material Science

In material science, this compound is employed to create advanced materials such as polymers and coatings. Its thermal stability and chemical resistance make it suitable for applications in electronics and automotive industries. The trifluoromethoxy group enhances the material properties, leading to improved performance in various applications .

The compound is also explored for its potential in formulating agrochemicals, including herbicides and fungicides. Research indicates that derivatives of this compound can improve crop yields while minimizing environmental impact due to their targeted action against pests and diseases .

Case Study: Agrochemical Formulation

Studies have shown that formulations containing this compound exhibit enhanced efficacy against specific agricultural pests, thereby contributing to sustainable farming practices .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent in various techniques for detecting and quantifying other compounds. This application is critical for quality control in manufacturing processes, ensuring that products meet safety and efficacy standards .

Application Example: Quality Control

The compound has been employed in chromatographic methods to analyze pharmaceutical products, highlighting its importance in maintaining industry standards .

Fluorine Chemistry

The presence of the trifluoromethoxy group significantly enhances the reactivity of this compound, making it a valuable building block for synthesizing other fluorinated compounds. These fluorinated derivatives are essential in both pharmaceuticals and agrochemicals due to their unique properties .

作用机制

The mechanism of action of 4-Iodo-2-(trifluoromethoxy)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Structural and Electronic Properties

The following table summarizes key differences between 4-Iodo-2-(trifluoromethoxy)benzonitrile and analogous compounds:

Key Observations:

- Substituent Effects: Trifluoromethoxy vs. Iodo vs. Fluoro: Iodo-substituted derivatives are more reactive in metal-catalyzed reactions due to iodine’s polarizability and ability to act as a leaving group. Fluoro derivatives are smaller and less reactive but offer metabolic stability .

Physical Properties :

- Higher molecular weight and melting points correlate with iodine substitution (e.g., 297.02 g/mol for 4-Iodo-2-(trifluoromethyl)benzonitrile vs. 189.10 g/mol for the fluoro analog) .

生物活性

4-Iodo-2-(trifluoromethoxy)benzonitrile (CAS No. 1807054-38-1) is an organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its reactivity and the presence of halogen substituents, which can significantly influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Iodine atom : Affects the reactivity and interaction with biological targets.

- Trifluoromethoxy group : Enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can participate in:

- Enzyme inhibition : The presence of the iodo and trifluoromethoxy groups allows for effective binding to enzyme active sites, potentially inhibiting their function.

- Receptor modulation : It may act as a ligand for specific receptors, altering signaling pathways involved in cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Properties

Studies have shown that halogenated benzonitriles can exhibit anticancer activity through mechanisms such as:

- Inducing apoptosis in cancer cells.

- Inhibiting cell proliferation by affecting cell cycle regulation.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Enzyme Inhibition

Research highlights the potential of this compound to inhibit specific enzymes involved in disease processes, including:

- Kinases : Important in cancer signaling pathways.

- Cyclooxygenases (COX) : Implicated in inflammation and pain.

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound can reduce the viability of several cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and inhibiting proliferation .

- Antimicrobial Effects : A study reported that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

Data Table: Biological Activities of this compound

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-iodo-2-(trifluoromethoxy)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves halogenation or functional group interconversion on pre-functionalized benzonitrile scaffolds. For example, iodination via electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann or Suzuki-Miyaura reactions) can introduce the iodine moiety. Purification typically employs column chromatography with gradients of CH₂Cl₂–Et₂O (e.g., 19:1 or 9:1 ratios) to isolate the product . Optimization should focus on controlling steric hindrance from the trifluoromethoxy group, which may require elevated temperatures or longer reaction times.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify aromatic proton environments and substituent effects (e.g., deshielding from the electron-withdrawing trifluoromethoxy group). High-resolution mass spectrometry (HRMS) validates molecular weight, with attention to isotopic patterns from iodine (e.g., [M+H]+ peaks at m/z ~338–340) . IR spectroscopy can confirm nitrile stretches (~2193 cm⁻¹) and trifluoromethoxy C–F vibrations .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Due to the iodine substituent’s potential volatility and nitrile toxicity, use PPE (gloves, masks, protective eyewear) and work in a fume hood. Waste containing iodine must be segregated and processed by specialized waste management services to avoid environmental contamination .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions compared to other halogenated benzonitriles?

- Methodological Answer : The trifluoromethoxy group’s strong electron-withdrawing nature deactivates the aromatic ring, reducing reactivity in electrophilic substitutions but enhancing stability in radical or nucleophilic pathways. In Pd-catalyzed couplings (e.g., with boronic acids), steric bulk may necessitate ligands like SPhos or XPhos to improve yields. Comparative studies with chloro or bromo analogs (e.g., 2-bromo-4-(trifluoromethoxy)benzonitrile ) reveal slower kinetics, requiring higher catalyst loadings .

Q. Can this compound serve as a precursor for photochemically active intermediates?

- Methodological Answer : Under UV/visible light, benzonitriles with strong electron-withdrawing groups (e.g., trifluoromethoxy) undergo single-electron reduction, generating reactive intermediates. For example, analogous compounds fragment to release fluorophosgene (COF₂), enabling in situ synthesis of carbonates or ureas . This reactivity could be harnessed for photo-triggered macrocyclization or polymer functionalization.

Q. How can contradictions in NMR data (e.g., unexpected splitting or peak shifts) be resolved for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in nitrile groups) or isotopic coupling (¹³C–¹⁹F interactions). Use variable-temperature NMR to identify conformational changes, and compare experimental data with DFT-calculated chemical shifts. For ambiguous splitting, 2D NMR (e.g., COSY, HSQC) clarifies coupling networks .

Q. What strategies enable the incorporation of this compound into sulfur-containing macrocycles or supramolecular systems?

- Methodological Answer : Multiple C–H activation strategies (e.g., Rh-catalyzed) can functionalize the benzonitrile core for macrocycle assembly. For instance, thioether linkages are formed via nucleophilic aromatic substitution with thiols under basic conditions. Steric and electronic effects of the trifluoromethoxy group must be mitigated by using bulky directing groups (e.g., pyridyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。